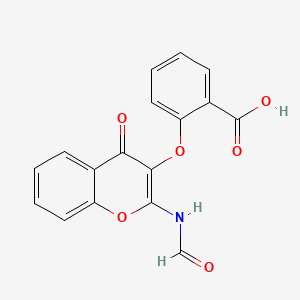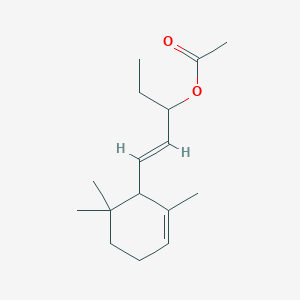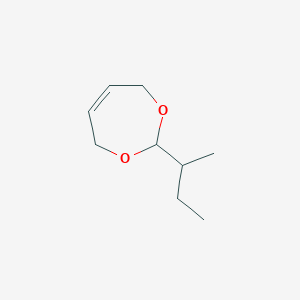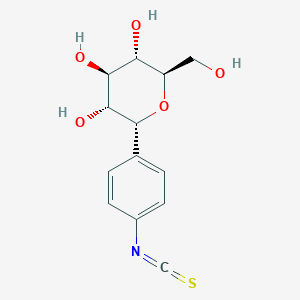
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a salicylic acid moiety and a benzopyran ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- typically involves the reaction of salicylic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like DMF (dimethylformamide) at low temperatures . The reaction proceeds through the formation of an amide bond between the carboxyl group of salicylic acid and the amine group of 4-oxo-4H-1-benzopyran-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with cellular signaling pathways, modulating gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A precursor in the synthesis of the target compound.
Benzopyran-4-one derivatives: These compounds share a similar benzopyran core and exhibit various biological activities.
Uniqueness
Salicylic acid, 4-(4-oxo-4H-1-benzopyran-2-carboxamido)- is unique due to the presence of both salicylic acid and benzopyran moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32773-97-0 |
|---|---|
Molecular Formula |
C17H11NO6 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
2-(2-formamido-4-oxochromen-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C17H11NO6/c19-9-18-16-15(14(20)10-5-1-3-7-12(10)24-16)23-13-8-4-2-6-11(13)17(21)22/h1-9H,(H,18,19)(H,21,22) |
InChI Key |
NVQPVIIVSQPOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC=O)OC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)













